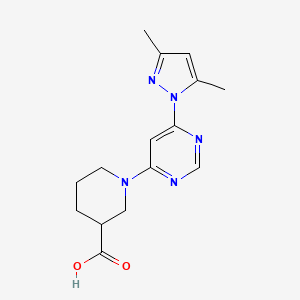

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2/c1-10-6-11(2)20(18-10)14-7-13(16-9-17-14)19-5-3-4-12(8-19)15(21)22/h6-7,9,12H,3-5,8H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKQFFSUPYNNWRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)N3CCCC(C3)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole-containing compounds, have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have shown potent activity against various strains of bacteria and viruses

Biochemical Pathways

Compounds with similar structures have been found to interact with various biochemical pathways, leading to their diverse pharmacological effects.

Pharmacokinetics

The solubility and stability of similar compounds suggest that they may have good bioavailability.

Biological Activity

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure features a piperidine ring linked to a pyrimidine and a pyrazole moiety, which are known to impart various pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is , with a molar mass of approximately 290.34 g/mol. The presence of the pyrazole and pyrimidine rings is crucial for its biological activity, particularly in targeting specific enzymes and receptors.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing pyrazole and pyrimidine structures. For instance:

- Mechanism of Action : The compound has been shown to inhibit various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. Research indicates that compounds with similar structures can disrupt cellular proliferation pathways and induce apoptosis in cancer cells .

- Case Studies : A study demonstrated that derivatives of pyrazole exhibited significant antiproliferative effects against multiple cancer types, suggesting that modifications to the pyrazole or pyrimidine moieties can enhance activity against specific cancer targets .

| Cancer Type | Cell Line | Inhibition (%) | Reference |

|---|---|---|---|

| Breast Cancer | MDA-MB-231 | 70% | |

| Liver Cancer | HepG2 | 65% | |

| Colorectal Cancer | HCT116 | 60% |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which are essential in managing chronic inflammatory diseases. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

- Research Findings : In vitro studies have shown that similar compounds can significantly reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating their potential as anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been well-documented. The compound's structure allows it to interact with bacterial enzymes, leading to inhibition of growth.

- Mechanism : It is believed that the presence of the pyrazole ring enhances the lipophilicity of the molecule, facilitating better penetration into bacterial membranes .

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Inhibited | 32 µg/mL | |

| Escherichia coli | Inhibited | 64 µg/mL |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

- Pyrazole Moiety : Known for its ability to chelate metal ions and inhibit various kinases involved in cancer progression.

- Pyrimidine Ring : Contributes to the binding affinity with specific receptors or enzymes.

- Piperidine Structure : Enhances solubility and bioavailability.

Comparison with Similar Compounds

1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid

- Molecular Formula : C11H15N3O2

- Molecular Weight : 221.25 g/mol

- Key Features : A pyrazine ring replaces the pyrimidine scaffold, with a methyl group at the 6-position and a piperidine-3-carboxylic acid substituent .

- Physicochemical Properties: The smaller molecular weight (221.25 vs. 398.5) and simpler substituents may enhance aqueous solubility but reduce binding affinity in hydrophobic pockets. Functional Groups: Both compounds retain a carboxylic acid group, suggesting similar ionization behavior at physiological pH.

1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine-3-carboxylic acid

- Key Features : A difluoromethyl group and sulfonyl linkage replace the pyrimidine-pyrazole system .

- Lipophilicity: Fluorine atoms may increase lipophilicity, improving membrane permeability but risking off-target interactions. Molecular Weight: Likely higher than the target compound due to the sulfonyl group, though exact data are unavailable.

RCSB PDB 974 Ligand

- Molecular Formula : C28H27F2N6O5

- Molecular Weight : 565.548 g/mol

- Key Features : A pyridinium ring substituted with carbamimidoyl, hydroxy, and methylimidazole groups, linked to a piperidine-3-carboxylic acid .

- Comparison :

- Charge and Polarity : The pyridinium ring introduces a positive charge, increasing polarity and favoring interactions with anionic binding sites (e.g., ATP-binding pockets).

- Functional Diversity : The carbamimidoyl group (a guanidine derivative) offers stronger hydrogen-bonding capacity than the target compound’s carboxylic acid.

- Size and Complexity : Higher molecular weight (565.548 vs. 398.5) may limit bioavailability.

Structural and Functional Analysis Table

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |

|---|---|---|---|---|

| Target Compound | C18H22N8OS | 398.5 | Pyrimidine, dimethylpyrazole, carboxylic acid | Moderate lipophilicity, H-bond donor/acceptor |

| 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid | C11H15N3O2 | 221.25 | Pyrazine, methyl, carboxylic acid | Higher solubility, simpler structure |

| 1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine-3-carboxylic acid | - | - | Difluoromethyl, sulfonyl | Enhanced metabolic stability, electronegative |

| RCSB PDB 974 Ligand | C28H27F2N6O5 | 565.548 | Pyridinium, carbamimidoyl, methylimidazole | Charged, high polarity, complex structure |

Research Findings and Implications

Pyrimidine vs.

Role of Substituents : The dimethylpyrazole group provides steric bulk and π-π stacking capability, which may enhance binding in hydrophobic enzyme pockets. In contrast, the RCSB ligand’s charged pyridinium group targets polar interfaces .

Carboxylic Acid vs. Carboxamide : While the target compound features a carboxylic acid, its analog in includes a carboxamide group. The latter’s reduced ionization at physiological pH could improve cell permeability .

Synthetic and Analytical Considerations : Crystallographic refinement tools like SHELXL (–2) are critical for resolving structural details of such complex molecules, ensuring accurate comparison of bond lengths and angles .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid, and how can intermediates be characterized?

A multi-step synthesis involving pyrimidine and pyrazole coupling is typical. For example, pyrimidin-4-yl intermediates can be functionalized via nucleophilic substitution with piperidine derivatives, followed by carboxylic acid group introduction. Key intermediates (e.g., tert-butyl-protected piperidine-carboxylic acids) should be characterized using NMR (¹H/¹³C) and HPLC-MS to confirm regioselectivity and purity. Reaction conditions (e.g., temperature, catalysts) must be optimized to avoid byproducts like over-alkylated species .

Q. What safety protocols are critical when handling this compound and its intermediates?

Refer to safety data sheets (SDS) for related analogs:

- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.

- For inhalation exposure, immediately move to fresh air and seek medical attention.

- Store at room temperature in a dry environment, avoiding light-sensitive degradation .

Q. How can researchers validate the structural integrity of the final compound?

Combine X-ray crystallography (for crystalline derivatives) with 2D NMR (e.g., COSY, HSQC) to resolve stereochemistry and confirm the pyrazole-pyrimidine-piperidine linkage. Mass spectrometry (HRMS ) should match the molecular formula (C₁₆H₂₀N₆O₂). Purity (>95%) can be verified via reverse-phase HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can contradictory yields in multi-step syntheses be systematically addressed?

Example: A Pd-catalyzed coupling step (e.g., Suzuki-Miyaura) may show variability in yield due to oxygen sensitivity or catalyst loading. Mitigation strategies:

Q. What mechanistic insights support the compound’s reported anti-proliferative activity in cancer models?

Studies on structurally related pyrazole-pyrimidine derivatives (e.g., FMPPP) suggest autophagy induction and mTOR/p70S6K pathway inhibition. To validate:

- Perform Western blotting for LC3-II (autophagy marker) and phospho-p70S6K.

- Use siRNA knockdown of autophagy-related genes (e.g., ATG5) to confirm mechanism.

- Compare IC₅₀ values across cell lines (e.g., prostate vs. breast cancer) to assess specificity .

Q. How can researchers resolve discrepancies in solubility data for pharmacokinetic studies?

Reported solubility (>43.2 µg/mL at pH 7.4) may vary due to polymorphic forms or counterion selection. Strategies:

Q. What analytical methods are recommended for stability studies under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C.

- Monitor degradation products via LC-MS/MS and quantify using validated calibration curves.

- Assess photostability under ICH Q1B guidelines (UV/visible light exposure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.